molecular formula C8H8ClIN2O B1436158 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide CAS No. 2197061-58-6

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1436158
CAS No.: 2197061-58-6
M. Wt: 310.52 g/mol
InChI Key: KRXXOYPKHODORJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8ClIN2O and a molecular weight of 310.52 g/mol It is a derivative of nicotinamide and contains both chlorine and iodine atoms, making it a halogenated pyridine derivative

Properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXXOYPKHODORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2-Chloro-4,6-dimethylpyridine-3-carboxamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Azido-5-iodo-4,6-dimethylpyridine-3-carboxamide, while a Suzuki coupling reaction would produce a biaryl derivative.

Scientific Research Applications

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is a compound of increasing interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8ClIN2O
  • Molecular Weight : 310.52 g/mol
  • CAS Number : 2197061-58-6

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest several biochemical interactions:

  • Enzyme Interaction :
    • The compound interacts with nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases, influencing gene expression and cellular metabolism.
    • It has been shown to inhibit certain kinases by binding to their active sites, thus preventing substrate phosphorylation.
  • Cell Signaling Pathways :
    • Modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.
    • Alters the activity of transcription factors affecting gene transcription rates.

Cellular Effects

The compound exhibits a range of effects on various cell types:

  • Proliferation and Apoptosis : Alters cell survival and death pathways through modulation of key signaling molecules.
  • Gene Expression : Influences the transcriptional activity of genes involved in metabolic processes and stress responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular functions:

Study FocusObservations
Enzyme ActivityInhibition of deacetylase activity leading to altered metabolic pathways
Cell ViabilityReduced viability in cancer cell lines at higher concentrations
Cytokine ProductionModulation of pro-inflammatory cytokines in immune cells

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and NAD+-dependent deacetylases revealed that the compound could modulate the activity of these enzymes, leading to changes in cellular metabolism and gene expression patterns. This suggests potential applications in metabolic disorders where NAD+ metabolism is disrupted.

Case Study 2: Cancer Cell Lines

In a recent investigation involving various cancer cell lines, it was found that treatment with this compound resulted in significant inhibition of cell proliferation. The study indicated that this effect was mediated through the activation of apoptotic pathways and inhibition of key survival signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 2
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.